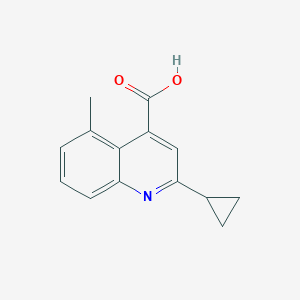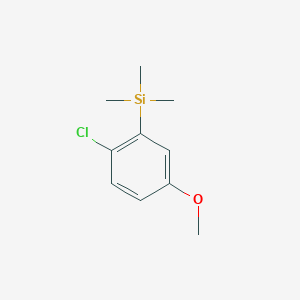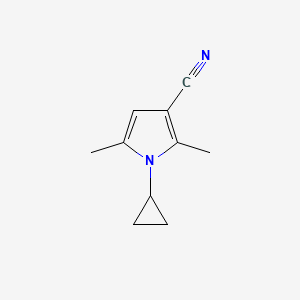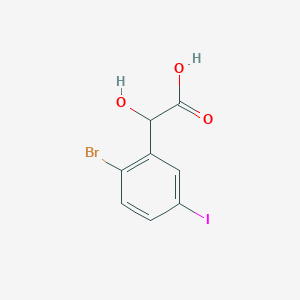
4-Bromo-2,3-difluoro-N-hydroxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-difluoro-N-hydroxybenzimidoyl Chloride is a chemical compound with the molecular formula C7H3BrClF2NO and a molecular weight of 270.46 g/mol . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzimidoyl chloride structure, making it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bromo-2,3-difluoro-N-hydroxybenzimidoyl Chloride involves several steps. One common method includes the reaction of 4-bromo-2,3-difluoroaniline with hydroxylamine hydrochloride in the presence of a base to form the corresponding N-hydroxybenzimidoyl chloride . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2,3-difluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,3-difluoro-N-hydroxybenzimidoyl Chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluoro-N-hydroxybenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-2,3-difluoro-N-hydroxybenzimidoyl Chloride can be compared with similar compounds such as:
4-Bromo-2,3-difluorobenzaldehyde: This compound has a similar structure but lacks the N-hydroxybenzimidoyl chloride moiety.
2-Bromo-4-fluoro-N-hydroxybenzimidoyl Chloride: This compound differs in the position of the fluorine and bromine atoms.
Properties
Molecular Formula |
C7H3BrClF2NO |
|---|---|
Molecular Weight |
270.46 g/mol |
IUPAC Name |
4-bromo-2,3-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3BrClF2NO/c8-4-2-1-3(7(9)12-13)5(10)6(4)11/h1-2,13H |
InChI Key |
GASINFPGCRELEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=NO)Cl)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)

![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)

![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)







